molecular formula C5H8N4O B1298493 2-(1H-Imidazol-1-yl)acetohydrazide CAS No. 56563-00-9

2-(1H-Imidazol-1-yl)acetohydrazide

Cat. No. B1298493
CAS RN: 56563-00-9
M. Wt: 140.14 g/mol
InChI Key: CNCNYKXWAPNJEP-UHFFFAOYSA-N
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Description

“2-(1H-Imidazol-1-yl)acetohydrazide” is a chemical compound with the molecular formula C5H8N4O .


Molecular Structure Analysis

The molecular structure of “2-(1H-Imidazol-1-yl)acetohydrazide” can be represented by the InChI code: 1S/C5H8N4O/c6-8-5(10)3-9-2-1-7-4-9/h1-2,4H,3,6H2,(H,8,10) .


Physical And Chemical Properties Analysis

“2-(1H-Imidazol-1-yl)acetohydrazide” is a solid compound . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Antifungal Applications

2-(1H-Imidazol-1-yl)acetohydrazide: has been studied for its potential in combating fungal infections. Research indicates that derivatives of this compound exhibit activity against Candida albicans and non-albicans Candida species . This is particularly significant given the rising concern over antifungal resistance.

Anticancer Research

Compounds containing the imidazole ring, such as 2-(1H-Imidazol-1-yl)acetohydrazide , have been synthesized and evaluated for their efficacy against various cancer cell lines. For instance, modifications of this compound have shown promising results against MDA-MB-231, A375, and HCT116 cancer cells, highlighting its potential as a scaffold for developing new anticancer agents .

Enzyme Inhibition

The imidazole moiety is a key feature in enzyme inhibitors2-(1H-Imidazol-1-yl)acetohydrazide can serve as a potent inhibitor of various enzymes involved in a wide range of therapeutic uses, including antidiabetic, antiviral, and antihistamine applications .

Cardiovascular Research

Due to its structural similarity to certain biological molecules, 2-(1H-Imidazol-1-yl)acetohydrazide may have applications in cardiovascular research. It can be used to study the interaction with biopolymers and potentially influence processes related to heart diseases .

Neurological Studies

The benzimidazole class, to which 2-(1H-Imidazol-1-yl)acetohydrazide is related, has shown promise in neurological studies. Its ability to mimic purine-like structures allows it to interact with nucleotides and could be leveraged in research targeting neurological disorders .

Antiviral Research

Recent studies have explored the use of 2-(1H-Imidazol-1-yl)acetohydrazide derivatives as antiviral agents. These compounds have demonstrated high binding affinity and good inhibition of viral proteins, such as the glycoprotein B of Herpes Simplex Virus-I (HSV-I) , suggesting a potential role in antiviral drug development .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are primarily the respiratory system .

Mechanism of Action

Mode of Action

Imidazole derivatives have been shown to exhibit various biological activities, including antimicrobial potential . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Result of Action

Some imidazole derivatives have been shown to exhibit antitumor activity against certain cancer cell lines .

properties

IUPAC Name

2-imidazol-1-ylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c6-8-5(10)3-9-2-1-7-4-9/h1-2,4H,3,6H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCNYKXWAPNJEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359352
Record name 2-imidazol-1-ylacetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Imidazol-1-yl)acetohydrazide

CAS RN

56563-00-9
Record name 2-imidazol-1-ylacetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 2-(1H-Imidazol-1-yl)acetohydrazide relate to its potential for inhibiting bovine glutathione peroxidase?

A1: While the abstract provided doesn't delve into the specifics of individual compounds, it highlights that the research focuses on evaluating acylhydrazones as potential inhibitors of bovine glutathione peroxidase []. This suggests that 2-(1H-Imidazol-1-yl)acetohydrazide, containing the characteristic acylhydrazone moiety, was synthesized and evaluated within this context. The study likely explored how the compound interacts with the enzyme's active site and potentially disrupts its catalytic mechanism. Further investigation into the full text and supplementary information would be needed to uncover the specific structure-activity relationships for this particular compound.

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